N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 732270-08-5
Cat. No.: VC4540803
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
* For research use only. Not for human or veterinary use.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 732270-08-5](/images/structure/VC4540803.png)
Specification
CAS No. | 732270-08-5 |
---|---|
Molecular Formula | C15H17N5O2 |
Molecular Weight | 299.334 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20) |
Standard InChI Key | JQYVSROQJPAESN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system, linked to a 3,4-dimethoxyphenyl group via an ethylamine bridge. The methoxy groups at the 3- and 4-positions of the phenyl ring introduce steric and electronic modulation, potentially influencing binding affinity in biological systems.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS No. | 732270-08-5 |
Molecular Formula | |
Molecular Weight | 299.33 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
SMILES | COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC |
Solubility | Soluble in organic solvents |
The Standard InChIKey JQYVSROQJPAESN-UHFFFAOYSA-N
ensures unique chemical identifier reproducibility, critical for database integration.
Spectroscopic Characterization
While explicit spectral data for this compound are unavailable, analogous pyrazolo[3,4-d]pyrimidines are typically characterized via:
-
-NMR: Resonances for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–8.3 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 299.33 (M+H)+ with fragmentation patterns indicative of the ethylamine linker.
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IR Spectroscopy: Stretches for N-H (~3350 cm) and C-O (~1250 cm) bonds.
Synthesis and Optimization
Synthetic Routes
Although the exact protocol for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine remains undisclosed, its synthesis likely follows strategies employed for related pyrazolo[3,4-d]pyrimidines:
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Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with guanidine derivatives to construct the pyrazolo[3,4-d]pyrimidine scaffold.
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Substituent Introduction: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the 3,4-dimethoxyphenethyl group.
Yield and Purification
Reaction yields for analogous compounds range from 37% to 80%, influenced by steric hindrance from the dimethoxyphenyl group . Purification often involves silica gel chromatography or recrystallization from methanol/ethyl acetate mixtures .
Biological Activities and Mechanistic Insights
Cellular Permeability
The compound’s solubility in organic solvents (Table 1) suggests moderate lipophilicity (), balancing membrane permeability and aqueous solubility for cellular assays.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
Compound Name | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 299.33 | Unsubstituted pyrazole N1 |
1-Methyl analog | 313.35 | Methyl group at pyrazole N1 |
1-Phenyl analog | 375.40 | Phenyl group at pyrazole N1 |
The absence of N1 substitution in the target compound reduces steric bulk, potentially enhancing kinase binding pocket access.
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